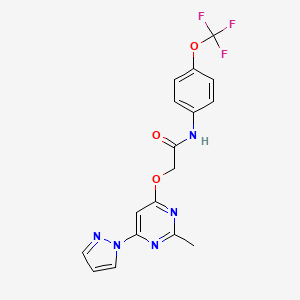
2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)-N-(4-(trifluoromethoxy)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)-N-(4-(trifluoromethoxy)phenyl)acetamide is a useful research compound. Its molecular formula is C17H14F3N5O3 and its molecular weight is 393.326. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)-N-(4-(trifluoromethoxy)phenyl)acetamide is a complex organic molecule that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted with a pyrazole moiety and a trifluoromethoxy group, which may influence its biological properties. Its molecular formula is C18H20F3N5O, and it has a molecular weight of approximately 385.39 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in various signaling pathways. Notably, it has been shown to inhibit pathways associated with neuroinflammation and apoptosis. The compound exhibits activity against key proteins such as ATF4 and NF-kB , leading to reduced expression of inflammatory cytokines and stress markers .
Antiviral Activity
Research indicates that derivatives of similar structures have demonstrated significant antiviral activity, particularly against HIV-1. For example, compounds with similar pyrazole-pyrimidine scaffolds have shown EC50 values as low as 3.8 nmol/L against wild-type HIV-1 strains . This suggests that the compound may exhibit similar antiviral properties.
Antitumor Activity
Compounds within this chemical class have also been investigated for their antitumor effects. Studies have indicated that certain analogs can inhibit oncogenes such as RET kinases, which are implicated in various cancers. These compounds have shown efficacy in preclinical models, indicating their potential as targeted cancer therapies.
Neuroprotective Properties
The compound has been evaluated for its neuroprotective effects, particularly in models of neurodegenerative diseases. It has been suggested that it may mitigate endoplasmic reticulum stress, which is a critical factor in neuronal cell death. This property positions the compound as a candidate for further research in treating conditions such as Alzheimer's disease.
Study 1: Antiviral Efficacy
In a study evaluating the antiviral activity of related pyrazole-pyrimidine compounds, researchers found that specific modifications to the structure significantly enhanced activity against HIV-1. The study highlighted the importance of substituents on the pyrazole ring for optimizing antiviral efficacy .
Study 2: Antitumor Activity
Another investigation focused on the antitumor properties of pyrazolo[3,4-d]pyrimidine derivatives demonstrated promising results against RET-fusion driven tumors. The study reported that certain compounds exhibited significant tumor regression in xenograft models, suggesting their potential utility in precision oncology.
Comparative Biological Activity Table
| Activity Type | Related Compounds | EC50 Values | Notes |
|---|---|---|---|
| Antiviral | Pyrazole-Pyrimidine Derivatives | 3.8 nmol/L | Effective against WT HIV-1 strains |
| Antitumor | RET Kinase Inhibitors | Varies | Significant tumor regression in models |
| Neuroprotective | Neuroprotective Agents | Not specified | Potential for Alzheimer's treatment |
特性
IUPAC Name |
2-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)oxy-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N5O3/c1-11-22-14(25-8-2-7-21-25)9-16(23-11)27-10-15(26)24-12-3-5-13(6-4-12)28-17(18,19)20/h2-9H,10H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICTCNNMJUGGUBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OCC(=O)NC2=CC=C(C=C2)OC(F)(F)F)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














